

Fmoc-D-Alaninol: A Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Alaninol*

Cat. No.: *B557750*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Alaninol is a versatile chiral building block widely employed in organic synthesis, particularly in the construction of complex chiral molecules for pharmaceutical and research applications. This guide provides a comprehensive overview of its properties, synthesis, and application in asymmetric synthesis, complete with detailed experimental protocols and quantitative data.

Fmoc-D-Alaninol is a derivative of the naturally occurring amino acid D-alanine, where the carboxylic acid functionality has been reduced to an alcohol, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.^[1] This unique combination of a chiral backbone, a nucleophilic hydroxyl group, and a base-labile protecting group makes it a valuable tool for introducing stereocenters with high fidelity. Its applications span from peptide and peptidomimetic synthesis to its use as a chiral auxiliary in a variety of asymmetric transformations.^{[1][2]}

Physicochemical Properties and Specifications

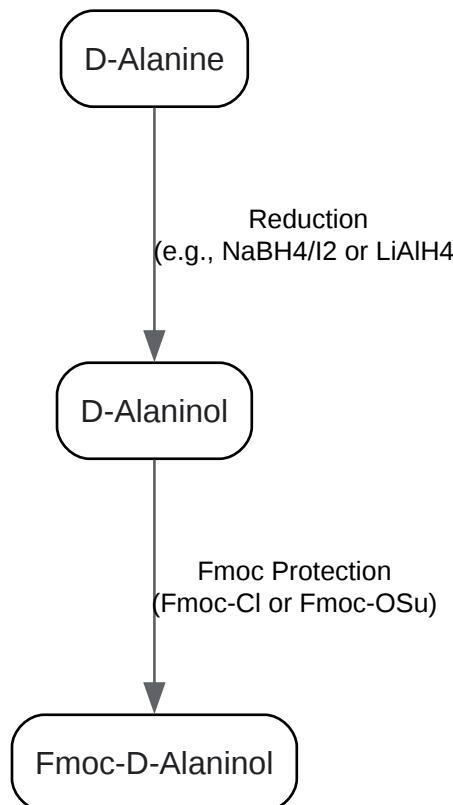
Fmoc-D-Alaninol is a white to off-white crystalline solid. A summary of its key properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	202751-95-9	[3]
Molecular Formula	C ₁₈ H ₁₉ NO ₃	[3]
Molecular Weight	297.35 g/mol	[3]
Appearance	White to off-white powder	[4]
Purity	≥98%	[4]
Melting Point	Not available	[3]
Boiling Point	503.9 °C at 760 mmHg	[3]
Density	1.21 g/cm ³	[3]
Storage	2-8 °C	[4]

Table 1: Physicochemical properties of **Fmoc-D-Alaninol**.

Synthesis of Fmoc-D-Alaninol

The synthesis of **Fmoc-D-Alaninol** is a two-step process starting from the readily available chiral pool amino acid, D-alanine. The first step involves the reduction of the carboxylic acid to a primary alcohol to yield D-alaninol. The second step is the protection of the primary amine with the Fmoc group.



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Figure 1: General synthetic workflow for **Fmoc-D-Alaninol**.

Experimental Protocol: Synthesis of D-Alaninol from D-Alanine

This protocol is adapted from general procedures for the reduction of amino acids.

Materials:

- D-Alanine
- Sodium borohydride (NaBH₄)
- Iodine (I₂)
- Tetrahydrofuran (THF), anhydrous
- Methanol

- Hydrochloric acid (HCl), 1 M
- Sodium hydroxide (NaOH), 1 M
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend D-alanine (1.0 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension.
- In a separate flask, dissolve iodine (1.0-1.5 eq) in anhydrous THF.
- Add the iodine solution dropwise to the reaction mixture at 0 °C. The reaction is exothermic and will evolve hydrogen gas.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C until the gas evolution ceases.
- Acidify the mixture to pH 1-2 with 1 M HCl.
- Stir for 1 hour, then basify to pH 12-14 with 1 M NaOH.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-alaninol as a crude oil or solid. The product can be purified by

distillation or recrystallization if necessary.

Experimental Protocol: Fmoc Protection of D-Alaninol

This protocol is a general procedure for the Fmoc protection of amino alcohols.[\[5\]](#)

Materials:

- D-Alaninol
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Dioxane or a mixture of THF and water
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- Dissolve D-alaninol (1.0 eq) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (1:1 v/v).
- Cool the solution to 0 °C in an ice bath.
- Dissolve Fmoc-Cl (1.05 eq) in dioxane.
- Add the Fmoc-Cl solution dropwise to the stirred D-alaninol solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

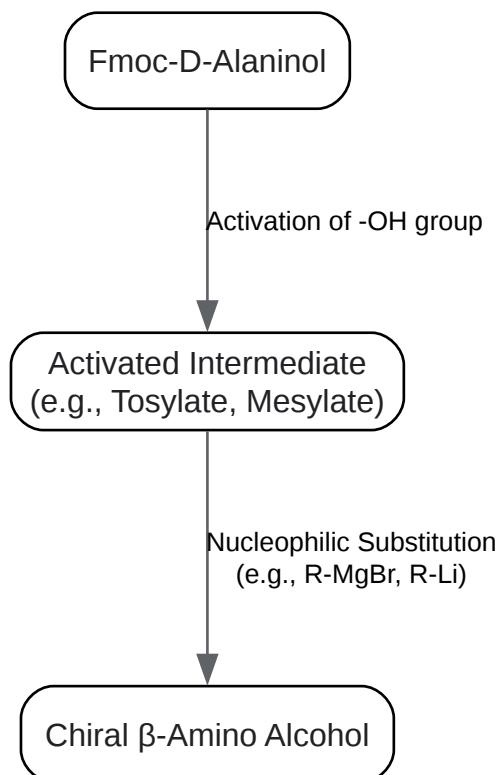
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **Fmoc-D-Alaninol**.

Application of Fmoc-D-Alaninol in Asymmetric Synthesis

Fmoc-D-Alaninol serves as a valuable chiral building block in a variety of asymmetric reactions. Its utility is demonstrated in the synthesis of chiral β -amino alcohols and as a chiral auxiliary in the diastereoselective synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Synthesis of Chiral β -Amino Alcohols

Fmoc-D-Alaninol can be used to synthesize chiral β -amino alcohols. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with retention or inversion of configuration, or the amino group can direct further stereoselective transformations.

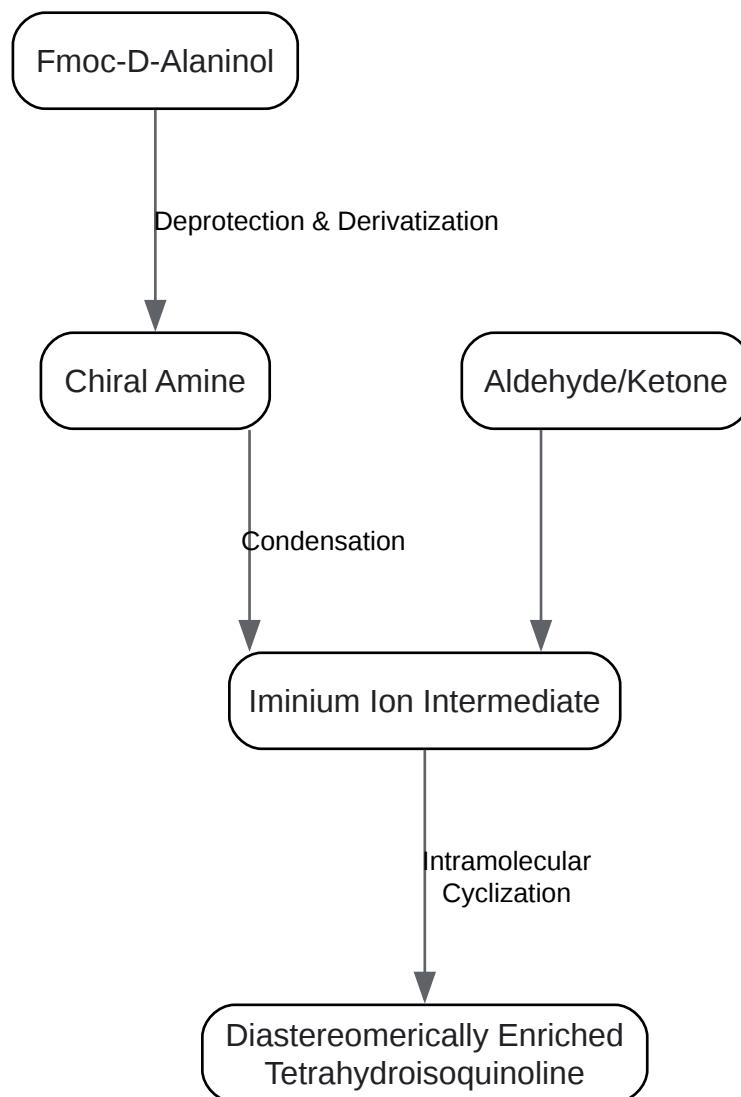


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Figure 2: General workflow for the synthesis of chiral β -amino alcohols.

Chiral Auxiliary in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.^{[6][7]} By using a chiral amine derived from **Fmoc-D-Alaninol**, the reaction can be rendered diastereoselective, allowing for the synthesis of enantioenriched products.



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Figure 3: Logical workflow for the diastereoselective Pictet-Spengler reaction.

Experimental Protocol: Diastereoselective Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is a representative example of how **Fmoc-D-Alaninol** can be employed as a chiral auxiliary.

Materials:

- **Fmoc-D-Alaninol**

- Piperidine in DMF (20%)
- Homoveratrylamine
- An appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium bicarbonate solution, saturated
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Fmoc Deprotection: Dissolve **Fmoc-D-Alaninol** (1.0 eq) in 20% piperidine in DMF. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC. Once complete, remove the solvent under reduced pressure and purify the resulting D-alaninol.
- Condensation: In a round-bottom flask, dissolve the purified D-alaninol (1.0 eq) and homoveratrylamine (1.0 eq) in DCM.
- Add the aldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour.
- Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.
- Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
- Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ^1H NMR spectroscopy or chiral HPLC analysis of the purified product.

Entry	Aldehyde	Diastereomeric Ratio (d.r.)	Yield (%)
1	Formaldehyde	>95:5	75
2	Benzaldehyde	>90:10	68

Table 2: Representative quantitative data for the diastereoselective Pictet-Spengler reaction using a D-alaninol-derived chiral auxiliary. Data is illustrative and based on typical outcomes for such reactions.

Conclusion

Fmoc-D-Alaninol is a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation from D-alanine and the predictable stereochemical outcomes in its applications make it an attractive choice for the synthesis of complex, enantioenriched molecules. The detailed protocols provided in this guide serve as a practical resource for researchers in academia and industry, facilitating the use of **Fmoc-D-Alaninol** in the development of novel therapeutics and other advanced materials.

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